molecular formula C9H13BrN2O2 B13895599 tert-Butyl 2-bromo-4-methyl-1H-imidazole-1-carboxylate

tert-Butyl 2-bromo-4-methyl-1H-imidazole-1-carboxylate

Cat. No.: B13895599
M. Wt: 261.12 g/mol
InChI Key: NMHIUJAMIGHUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-bromo-4-methyl-1H-imidazole-1-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carboxylate group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-4-methyl-1H-imidazole-1-carboxylate typically involves the bromination of a precursor imidazole compound. One common method involves the reaction of 2-bromo-4-methylimidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carboxylate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted imidazole derivatives.
  • Oxidation reactions produce oxidized imidazole compounds.
  • Reduction reactions result in dehalogenated or reduced imidazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-bromo-4-methyl-1H-imidazole-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets. It can serve as a precursor for the synthesis of biologically active molecules .

Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-methyl-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

  • tert-Butyl 2-chloro-4-methyl-1H-imidazole-1-carboxylate
  • tert-Butyl 2-iodo-4-methyl-1H-imidazole-1-carboxylate
  • tert-Butyl 2-fluoro-4-methyl-1H-imidazole-1-carboxylate

Comparison:

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

tert-butyl 2-bromo-4-methylimidazole-1-carboxylate

InChI

InChI=1S/C9H13BrN2O2/c1-6-5-12(7(10)11-6)8(13)14-9(2,3)4/h5H,1-4H3

InChI Key

NMHIUJAMIGHUKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.